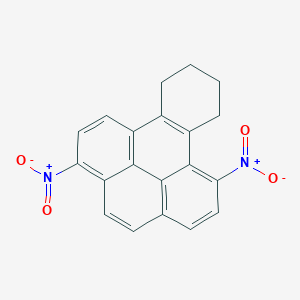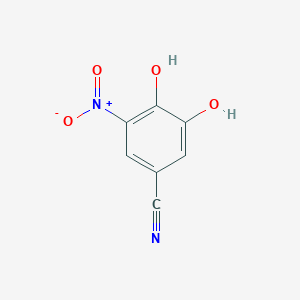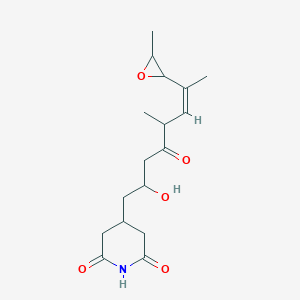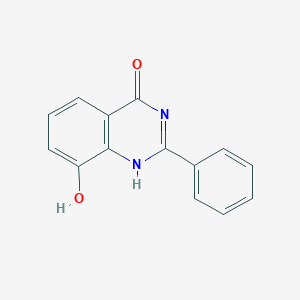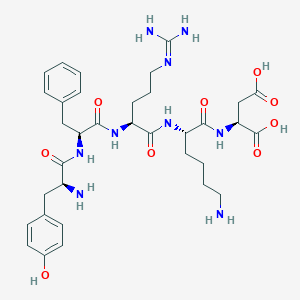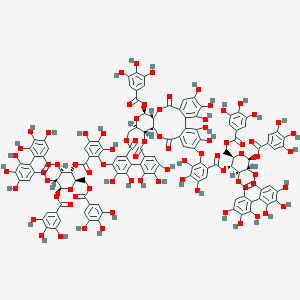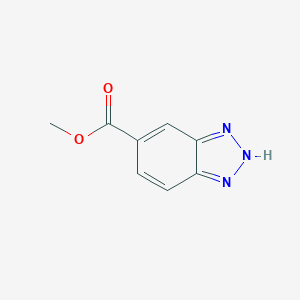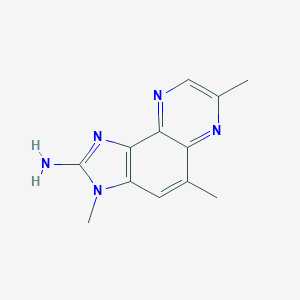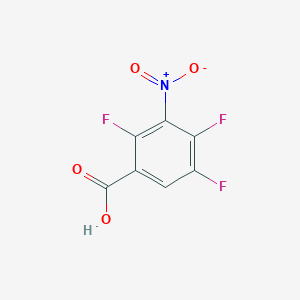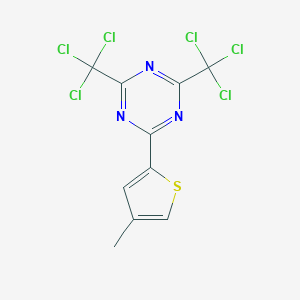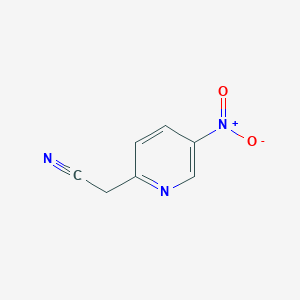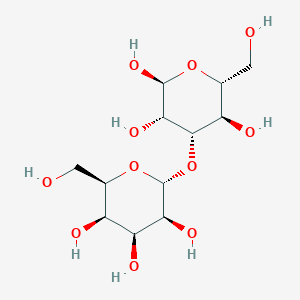![molecular formula C11H10N2OS B056208 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one CAS No. 124954-38-7](/img/structure/B56208.png)
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one is a heterocyclic compound that has attracted significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. In
作用机制
The mechanism of action of 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one is not fully understood. However, studies have shown that this compound exhibits its biological activities by interacting with specific targets in cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of important cellular components.
生化和生理效应
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of important cellular components. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one for lab experiments is its potential as a fluorescent probe for the detection of metal ions. This compound is also relatively easy to synthesize using different methods. However, one of the limitations for lab experiments is the lack of a full understanding of its mechanism of action. Additionally, this compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one. One direction is to further explore its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. Another direction is to investigate its potential as an antifungal and antibacterial agent. Additionally, further research is needed to fully understand its mechanism of action and to identify its specific targets in cells. Finally, there is potential for the development of new fluorescent probes based on this compound for the detection of metal ions in different biological systems.
Conclusion
In conclusion, 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one is a heterocyclic compound that has shown potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. Further research is needed to fully understand its potential as a neuroprotective agent and for the treatment of Alzheimer's disease, as well as its potential as an antifungal and antibacterial agent. Additionally, there is potential for the development of new fluorescent probes based on this compound for the detection of metal ions in different biological systems.
合成方法
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one can be synthesized using different methods. One of the most common methods involves the reaction of 2-aminobenzophenone with 2-bromoacetophenone in the presence of potassium carbonate in dimethylformamide. The resulting product is then treated with sulfur and sodium hydroxide to obtain 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one. Other methods involve the use of different reagents and solvents.
科学研究应用
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has shown potential applications in various fields of scientific research. One of the main applications is in the development of new drugs. This compound has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. Additionally, 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has been used as a fluorescent probe for the detection of metal ions.
属性
CAS 编号 |
124954-38-7 |
|---|---|
产品名称 |
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one |
分子式 |
C11H10N2OS |
分子量 |
218.28 g/mol |
IUPAC 名称 |
2-methyl-7,8-dihydro-5H-[1,3]thiazolo[5,4-g]quinolin-6-one |
InChI |
InChI=1S/C11H10N2OS/c1-6-12-9-5-8-7(4-10(9)15-6)2-3-11(14)13-8/h4-5H,2-3H2,1H3,(H,13,14) |
InChI 键 |
IRAUESXYXUJUBU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C3CCC(=O)NC3=C2 |
规范 SMILES |
CC1=NC2=C(S1)C=C3CCC(=O)NC3=C2 |
同义词 |
Thiazolo[5,4-g]quinolin-6(5H)-one, 7,8-dihydro-2-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



